Home > Products > Screening Compounds P31542 > TNF-alpha Inhibitor
TNF-alpha Inhibitor - 1049741-03-8; 869998-49-2

TNF-alpha Inhibitor

Catalog Number: EVT-2520815
CAS Number: 1049741-03-8; 869998-49-2
Molecular Formula: C32H34Cl2F3N3O2
Molecular Weight: 620.54
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

TNF-alpha inhibitors can be classified into several categories based on their origin and mechanism of action:

  1. Monoclonal Antibodies: These are laboratory-engineered antibodies that specifically bind to TNF-alpha, preventing its interaction with receptors on cell surfaces. Examples include infliximab, adalimumab, and certolizumab pegol.
  2. Receptor Fusion Proteins: These consist of the extracellular domain of the TNF receptor fused to an immunoglobulin constant region, which binds TNF-alpha and neutralizes its activity. An example is etanercept.
  3. Small Molecule Inhibitors: These compounds inhibit the signaling pathways activated by TNF-alpha. They are typically administered orally and may have different mechanisms compared to biologics.
Synthesis Analysis

The synthesis of TNF-alpha inhibitors varies depending on the type of compound being produced.

Methods and Technical Details

  1. Monoclonal Antibodies: The production involves immunizing animals with human TNF-alpha to generate an immune response. Hybridoma technology is then used to fuse antibody-producing B cells with myeloma cells, creating a stable cell line that produces the desired antibody.
  2. Receptor Fusion Proteins: These are synthesized through recombinant DNA technology, where the gene encoding the extracellular domain of the TNF receptor is cloned into an expression vector along with a gene for an immunoglobulin constant region. The resulting protein is expressed in host cells, purified, and formulated for clinical use.
  3. Small Molecule Inhibitors: The synthesis often involves high-throughput screening of chemical libraries followed by structure-activity relationship studies to optimize binding affinity and selectivity towards TNF-alpha.
Molecular Structure Analysis

Structure and Data

The molecular structure of TNF-alpha inhibitors varies significantly based on their classification:

  • Monoclonal Antibodies: These typically have complex structures consisting of heavy and light chains linked by disulfide bonds, forming a Y-shaped molecule.
  • Receptor Fusion Proteins: These structures resemble antibodies but contain only the binding domains from the receptor without the full antibody structure.
  • Small Molecule Inhibitors: These have diverse chemical structures ranging from simple organic compounds to more complex molecules designed through rational drug design.

For example, one class of small molecule inhibitors includes dihydrobenzo[cd]indole derivatives, which have shown promising activity against TNF-alpha with specific structural features enhancing their binding affinity .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing small molecule TNF-alpha inhibitors can include:

  1. Condensation Reactions: Often used to form complex ring structures that enhance biological activity.
  2. Substitution Reactions: Used to modify existing compounds to improve their efficacy or reduce side effects.
  3. Functional Group Modifications: Such as sulfonation or alkylation to enhance solubility or binding properties.

The optimization process may involve iterative cycles of synthesis followed by biological testing to refine compound effectiveness.

Mechanism of Action

Process and Data

TNF-alpha inhibitors work primarily by blocking the interaction between TNF-alpha and its receptors (TNFR1 and TNFR2) on target cells. This inhibition prevents downstream signaling pathways that lead to inflammation and immune activation.

For instance, monoclonal antibodies bind specifically to TNF-alpha, preventing it from interacting with its receptors, while receptor fusion proteins sequester TNF-alpha in circulation . Small molecule inhibitors may disrupt intracellular signaling cascades initiated by receptor activation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of TNF-alpha inhibitors depend on their molecular structure:

  • Solubility: Biologics like monoclonal antibodies are typically soluble in aqueous solutions but require specific formulations for stability.
  • Stability: Small molecules may exhibit varying stability profiles based on their chemical structure; modifications can enhance shelf life or metabolic stability.
  • Molecular Weight: Monoclonal antibodies generally have higher molecular weights (approximately 150 kDa), while small molecules can range from a few hundred to a few thousand daltons.

Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are commonly employed to characterize these properties.

Applications

Scientific Uses

TNF-alpha inhibitors have several applications in clinical settings:

  1. Autoimmune Diseases: They are used extensively in treating rheumatoid arthritis, Crohn's disease, ulcerative colitis, and psoriasis by reducing inflammation and improving quality of life.
  2. Cancer Therapy: Research is ongoing into using these inhibitors as adjunct therapies in certain cancers where TNF-alpha plays a role in tumor progression.
  3. Neurodegenerative Diseases: There is emerging evidence suggesting that modulating TNF-alpha levels may benefit conditions like Alzheimer's disease by reducing neuroinflammation .
Biochemical Mechanisms of Tumor Necrosis Factor-Alpha Signaling and Inhibition

Molecular Structure and Interaction Dynamics of Tumor Necrosis Factor-Alpha with Receptors

Trimeric Assembly and Receptor Binding Interfaces

Tumor Necrosis Factor-Alpha (Tumor Necrosis Factor-Alpha) exists as a homotrimeric protein, where three 17-kDa monomers noncovalently associate to form a bell-shaped quaternary structure. Each monomer contributes to the receptor-binding interface at the cleft between subunits. The binding sites for Tumor Necrosis Factor Receptor 1 (Tumor Necrosis Factor Receptor 1) and Tumor Necrosis Factor Receptor 2 (Tumor Necrosis Factor Receptor 2) localize primarily to cysteine-rich domains 2 and 3 (CRD2/CRD3) of the extracellular regions. Key interfacial residues (e.g., Tyrosine 119, Leucine 57, Glycine 121) undergo conformational changes upon ligand engagement, facilitating high-affinity interactions with both receptors. Soluble Tumor Necrosis Factor-Alpha preferentially binds Tumor Necrosis Factor Receptor 1, whereas transmembrane Tumor Necrosis Factor-Alpha (the membrane-anchored precursor form) activates Tumor Necrosis Factor Receptor 2 with greater efficiency due to structural constraints in the receptor’s proline-rich stalk region [3] [9].

Role of Pre-Ligand Assembly Domains in Tumor Necrosis Factor Receptor 1 Clustering

Pre-Ligand Assembly Domains (Pre-Ligand Assembly Domains), located in the N-terminal CRD1 of Tumor Necrosis Factor Receptor 1, mediate receptor self-assembly into pre-signaling dimers independent of ligand binding. Pre-Ligand Assembly Domains-Pre-Ligand Assembly Domains interactions enable the formation of functional receptor units competent for ligand engagement. Disruption of Pre-Ligand Assembly Domains (via monoclonal antibodies or mutagenesis) abolishes Tumor Necrosis Factor-Alpha-induced signaling by preventing proper receptor clustering. Super-resolution microscopy confirms that 34% of surface Tumor Necrosis Factor Receptor 1 exists as dimers constitutively, with Tumor Necrosis Factor-Alpha binding shifting the equilibrium toward trimeric and higher-order oligomeric complexes (64% trimers). This Pre-Ligand Assembly Domains-mediated organization is essential for efficient death domain exposure and downstream adaptor recruitment [9] [10].

Receptor-Specific Signaling Pathways

Tumor Necrosis Factor Receptor 1-Mediated Pro-Inflammatory and Apoptotic Cascades

Tumor Necrosis Factor Receptor 1 activation initiates distinct signaling complexes via its intracellular death domain:

  • Complex I: Formed at the plasma membrane, comprising Tumor Necrosis Factor Receptor 1-associated death domain protein (Tumor Necrosis Factor Receptor 1-associated death domain protein), Receptor-interacting serine/threonine-protein kinase 1 (Receptor-interacting serine/threonine-protein kinase 1), Tumor necrosis factor receptor-associated factor 2 (Tumor necrosis factor receptor-associated factor 2), and cellular inhibitor of apoptosis proteins (cellular inhibitor of apoptosis proteins). Linear ubiquitination of Receptor-interacting serine/threonine-protein kinase 1 by the Linear ubiquitin chain assembly complex (Linear ubiquitin chain assembly complex) recruits Transforming growth factor beta-activated kinase 1 (Transforming growth factor beta-activated kinase 1) and Nuclear factor kappa B (Nuclear factor kappa B) Essential Modulator (Nuclear factor kappa B Essential Modulator), activating Nuclear factor kappa B and Mitogen-activated protein kinase (Mitogen-activated protein kinase) pathways to induce pro-inflammatory gene expression (e.g., Interleukin-6, Interleukin-8) [3] [7].
  • Complex IIa/IIb: Cytoplasmic complexes formed upon Receptor-interacting serine/threonine-protein kinase 1 deubiquitination. Complex IIa (Tumor Necrosis Factor Receptor 1-associated death domain protein–Fas-associated death domain–Caspase 8) initiates apoptosis, while Complex IIb (Receptor-interacting serine/threonine-protein kinase 1–Receptor-interacting serine/threonine-protein kinase 3–Mixed lineage kinase domain-like pseudokinase (Mixed lineage kinase domain-like pseudokinase)) triggers necroptosis when Caspase 8 activity is suppressed [7].

Table 1: Key Components of Tumor Necrosis Factor Receptor 1 Signaling Complexes

ComplexCore ComponentsPrimary Function
Complex ITumor Necrosis Factor Receptor 1-associated death domain protein, Receptor-interacting serine/threonine-protein kinase 1 (ubiquitinated), Tumor necrosis factor receptor-associated factor 2/5, Linear ubiquitin chain assembly complex, Nuclear factor kappa B Essential ModulatorNuclear factor kappa B/Mitogen-activated protein kinase activation, cell survival
Complex IIaTumor Necrosis Factor Receptor 1-associated death domain protein, Fas-associated death domain, Caspase 8Apoptosis induction
Complex IIbReceptor-interacting serine/threonine-protein kinase 1 (deubiquitinated), Receptor-interacting serine/threonine-protein kinase 3, Mixed lineage kinase domain-like pseudokinaseNecroptosis execution

Tumor Necrosis Factor Receptor 2-Dependent Immune Regulation and Tissue Homeostasis

Tumor Necrosis Factor Receptor 2 lacks a death domain and signals exclusively via Tumor necrosis factor receptor-associated factor 2 recruitment to its cytoplasmic Tumor necrosis factor receptor-associated factor 2-binding domain. This leads to:

  • Canonical Nuclear factor kappa B activation through Tumor necrosis factor receptor-associated factor 2-mediated Receptor-interacting serine/threonine-protein kinase 1 ubiquitination.
  • Phosphatidylinositol 3-kinase/Protein kinase B (Phosphatidylinositol 3-kinase/Protein kinase B) pathway activation, promoting cell survival, proliferation, and metabolic regulation.
  • Selective activation by transmembrane Tumor Necrosis Factor-Alpha during cell-to-cell contacts, driving immunomodulatory effects in regulatory T lymphocytes, myeloid cells, and endothelial cells. Tumor Necrosis Factor Receptor 2 signaling expands regulatory T lymphocyte populations and contributes to tissue regeneration and angiogenesis, contrasting with Tumor Necrosis Factor Receptor 1’s pro-inflammatory outcomes [7] [8].

Table 2: Differential Signaling Outcomes of Tumor Necrosis Factor Receptor 1 vs. Tumor Necrosis Factor Receptor 2

FeatureTumor Necrosis Factor Receptor 1Tumor Necrosis Factor Receptor 2
Ligand preferenceSoluble Tumor Necrosis Factor-AlphaTransmembrane Tumor Necrosis Factor-Alpha
Key adaptorsTumor Necrosis Factor Receptor 1-associated death domain protein, Receptor-interacting serine/threonine-protein kinase 1Tumor necrosis factor receptor-associated factor 2
Primary pathwaysNuclear factor kappa B, Mitogen-activated protein kinase, Caspase 8Nuclear factor kappa B, Phosphatidylinositol 3-kinase/Protein kinase B
Cellular outcomesInflammation, apoptosis, necroptosisCell survival, proliferation, immunoregulation

Downstream Effector Pathways in Autoimmune Pathogenesis

Nuclear Factor Kappa B Activation and Cytokine Storm Amplification

Nuclear factor kappa B activation is a master regulator of Tumor Necrosis Factor-Alpha-induced inflammation. Inhibitor of Nuclear factor kappa B kinase (Inhibitor of Nuclear factor kappa B kinase) phosphorylates Inhibitor of kappa B (Inhibitor of kappa B), targeting it for degradation and releasing Nuclear factor kappa B dimers (e.g., p65–p50) for nuclear translocation. Nuclear factor kappa B transactivates genes encoding:

  • Pro-inflammatory cytokines (Interleukin-1β, Interleukin-6, Tumor Necrosis Factor-Alpha itself).
  • Chemokines (Interleukin-8, Regulated upon Activation, Normal T Cell Expressed and Presumably Secreted (Regulated upon Activation, Normal T Cell Expressed and Presumably Secreted)).
  • Adhesion molecules (Intercellular Adhesion Molecule 1, E-selectin).This creates a feed-forward loop termed the "cytokine storm," characteristic of rheumatoid arthritis and inflammatory bowel disease. Persistent Nuclear factor kappa B activation in synovial fibroblasts promotes matrix metalloproteinase production, driving joint destruction in rheumatoid arthritis [7] [10].

Mitogen-activated protein kinase/C-Jun N-Terminal Kinase Signaling in Chronic Inflammation

Mitogen-activated protein kinase pathways amplify Tumor Necrosis Factor-Alpha-driven inflammation:

  • C-Jun N-terminal kinases: Activated via Transforming growth factor beta-activated kinase 1–Mitogen-activated protein kinase kinase 4/7 (Mitogen-activated protein kinase kinase 4/7) phosphorylation. C-Jun N-terminal kinases phosphorylate c-Jun and Activating transcription factor 2 (Activating transcription factor 2), enhancing Activator protein 1 (Activator protein 1)-dependent transcription of matrix metalloproteinases and pro-inflammatory mediators.
  • p38 Mitogen-activated protein kinase: Regulates cytokine mRNA stability and translation.
  • Extracellular signal-regulated kinases: Influence cell proliferation and differentiation.In psoriatic arthritis, sustained C-Jun N-terminal kinases/p38 activation in keratinocytes induces epidermal hyperplasia and immune cell recruitment. Inhibitor studies confirm that blocking Mitogen-activated protein kinase signaling attenuates experimental autoimmune inflammation more effectively than Nuclear factor kappa B inhibition alone, highlighting its role in chronicity [3] [9].

Table 3: Mitogen-activated protein Kinase Subfamily Roles in Tumor Necrosis Factor-Alpha Signaling

Kinase CascadeUpstream ActivatorsKey SubstratesPathological Effects
C-Jun N-terminal kinasesMitogen-activated protein kinase kinase 4/7, Transforming growth factor beta-activated kinase 1c-Jun, Activating transcription factor 2Matrix metalloproteinase expression, synovitis (rheumatoid arthritis), epidermal hyperplasia (psoriasis)
p38 Mitogen-activated protein kinaseMitogen-activated protein kinase kinase 3/6Mitogen-activated protein kinase-activated protein kinase 2, Transcription factorsCytokine mRNA stabilization, neutrophil activation
Extracellular signal-regulated kinases 1/2Mitogen-activated protein kinase kinase 1/2Ribosomal S6 kinases, Transcription factorsFibroblast proliferation, tissue remodeling

Properties

CAS Number

1049741-03-8; 869998-49-2

Product Name

TNF-alpha Inhibitor

IUPAC Name

6,7-dimethyl-3-[[methyl-[2-[methyl-[[1-[3-(trifluoromethyl)phenyl]indol-3-yl]methyl]amino]ethyl]amino]methyl]chromen-4-one;dihydrochloride

Molecular Formula

C32H34Cl2F3N3O2

Molecular Weight

620.54

InChI

InChI=1S/C32H32F3N3O2.2ClH/c1-21-14-28-30(15-22(21)2)40-20-24(31(28)39)18-37(4)13-12-36(3)17-23-19-38(29-11-6-5-10-27(23)29)26-9-7-8-25(16-26)32(33,34)35;;/h5-11,14-16,19-20H,12-13,17-18H2,1-4H3;2*1H

InChI Key

GOZMBJCYMQQACI-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)OC=C(C2=O)CN(C)CCN(C)CC3=CN(C4=CC=CC=C43)C5=CC=CC(=C5)C(F)(F)F.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.